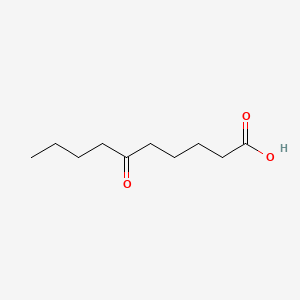
6-Oxodecanoic acid
Descripción general
Descripción
6-Oxodecanoic acid, also known as 6-ketodecanoic acid or ε-ketocapric acid, is a medium-chain fatty acid with a carbon chain length of 10 and a ketone group at the 6th carbon position .
Synthesis Analysis
The synthesis of 6-Oxodecanoic acid involves several methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. Chemical synthesis involves the oxidation of decanoic acid using oxidizing agents such as potassium permanganate or chromic acid .Molecular Structure Analysis
The 6-Oxodecanoic acid molecule contains a total of 30 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The chemical formula of 6-Oxodecanoic acid is C10H18O3. It contains total 31 atom(s); 18 Hydrogen atom(s), 10 Carbon atom(s), and 3 Oxygen atom(s) . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical And Chemical Properties Analysis
6-Oxodecanoic acid has a melting point of 40-42°C and a boiling point of 166-168°C at atmospheric pressure. It is a weak acid with a pKa value of 4.43.Aplicaciones Científicas De Investigación
Biofuel Research
Decanoic Acid, which is structurally related to 6-Oxodecanoic acid, has been used in biofuel research. As a medium-chain fatty acid, it can be used for the production of biodiesel. The potential to derive decanoic acid from renewable resources has sparked interest in its potential for sustainable and environmentally friendly fuel .
Mecanismo De Acción
Target of Action
6-Oxodecanoic acid, a medium-chain fatty acid (MCFA), primarily targets U87MG glioblastoma cells . These cells are a type of brain tumor cell line, and the compound’s interaction with them can lead to significant metabolic changes .
Mode of Action
It is known that mcfas like 6-oxodecanoic acid can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . This suggests that 6-Oxodecanoic acid may interact with its targets by entering the cells and undergoing metabolic processes.
Biochemical Pathways
6-Oxodecanoic acid influences several biochemical pathways. In U87MG glioblastoma cells, the addition of 6-Oxodecanoic acid has been shown to affect the citric acid cycle , Warburg effect , glutamine/glutamate metabolism , and ketone body metabolism . Notably, while octanoic acid (another MCFA) affects mitochondrial metabolism resulting in increased ketone body production, 6-Oxodecanoic acid mainly influences cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that mcfas like 6-oxodecanoic acid can directly enter the portal vein from the intestinal tract as free acids . This suggests that 6-Oxodecanoic acid may have good bioavailability due to its ability to bypass the lymphatic system and directly enter the bloodstream.
Result of Action
The result of 6-Oxodecanoic acid’s action is a significant change in the metabolism of U87MG glioblastoma cells . Specifically, the compound stimulates fatty acid synthesis in these cells
Direcciones Futuras
Propiedades
IUPAC Name |
6-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQEMISDOEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961687 | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4144-60-9 | |
| Record name | 6-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the conversion of 6-oxodecanoic acid to 6-oxodecanal?
A1: The reduction of carboxylic acids to their corresponding aldehydes is a fundamental transformation in organic synthesis. The described reaction specifically focuses on converting 6-oxodecanoic acid to 6-oxodecanal. Aldehydes are versatile intermediates in the synthesis of various complex molecules, including pharmaceuticals and natural products. []
Q2: What are the key reagents and conditions used in this specific chemical transformation?
A2: The research paper describes using N,N-dimethylformamide (DMF) and 6-oxodecanoic acid as starting materials. [] While the specific reaction conditions are not fully outlined, the paper highlights the use of oxalyl chloride as a key reagent in this transformation. Oxalyl chloride is commonly employed to convert carboxylic acids to their corresponding acyl chlorides, which are more reactive intermediates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)





![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

